molecular formula C7H5BrN2S B1380830 2-Bromothieno[3,2-c]pyridin-4-amine CAS No. 1784280-46-1

2-Bromothieno[3,2-c]pyridin-4-amine

Cat. No.: B1380830
CAS No.: 1784280-46-1
M. Wt: 229.1 g/mol
InChI Key: IZZAWBNXIJZNNA-UHFFFAOYSA-N
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Description

2-Bromothieno[3,2-c]pyridin-4-amine (CAS 1784280-46-1) is a brominated heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its primary researched application is in the development of potent inhibitors of Bruton's Tyrosine Kinase (BTK) . BTK is a clinically validated target for the treatment of hematological malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune diseases . Researchers have utilized this compound as a key synthetic intermediate to generate novel series of 7-substituted thieno[3,2-c]pyridin-4-amines, which have demonstrated low nanomolar IC50 values against BTK in biochemical assays . The molecular scaffold is part of a broader class of thienopyridine compounds that are also investigated for their potential as potassium channel inhibitors, with applications in cancer, autoimmune diseases, and arrhythmias . The bromine atom at the 2-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. With a molecular formula of C7H5BrN2S and a molecular weight of 229.10 g/mol, this reagent is intended for use by qualified researchers in laboratory settings only . This product is For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromothieno[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZAWBNXIJZNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Strategies of 2 Bromothieno 3,2 C Pyridin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Thienopyridine Core

The thieno[3,2-c]pyridine (B143518) ring system is susceptible to electrophilic aromatic substitution (EAS), although the reactivity is influenced by the electron-donating and -withdrawing groups present on the rings. rsc.orgyoutube.com In 2-Bromothieno[3,2-c]pyridin-4-amine, the powerful electron-donating amino group at the C4-position strongly activates the pyridine (B92270) ring towards electrophilic attack. Conversely, the pyridine nitrogen atom has an electron-withdrawing effect, which generally deactivates the ring towards EAS. youtube.com The bromine atom at the C2-position on the thiophene (B33073) ring also exerts a deactivating inductive effect.

Electrophilic substitution on the thiophene ring of thienopyridines has been reported, with direct C-H activation and arylation being achieved at both the C2 and C3 positions under catalytic conditions. mdpi.com However, in the case of this compound, the C2 position is already substituted. The primary site for electrophilic attack on the thiophene ring would likely be the C3 position. Common EAS reactions such as nitration and sulfonation can be anticipated, though they may require carefully controlled conditions to avoid unwanted side reactions. lumenlearning.comlibretexts.org

The interplay of the activating amino group and the deactivating influences of the pyridine nitrogen and bromine atom makes predicting the precise regioselectivity of EAS reactions complex. The reaction conditions, including the choice of electrophile and catalyst, would be critical in determining the outcome of such transformations. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions at the Amine Position

Nucleophilic aromatic substitution (NAS) is a characteristic reaction of pyridine and its derivatives, particularly at the C2 and C4 positions. stackexchange.comquora.comvaia.com These positions are electron-deficient due to the influence of the electronegative nitrogen atom, which can stabilize the anionic Meisenheimer intermediate formed during the reaction. stackexchange.comwikipedia.org

While NAS reactions are common on the pyridine ring itself, direct displacement of the amino group at the C4-position of this compound by a nucleophile is generally not a favored pathway under standard conditions. The amino group is a poor leaving group compared to halides. However, derivatization of the amine, for instance, through diazotization to form a diazonium salt, could convert it into an excellent leaving group, thereby enabling nucleophilic substitution at this position. wikipedia.org Such a strategy would open up possibilities for introducing a wide range of nucleophiles at the C4-position.

It is more common for the amine group to act as a nucleophile itself, participating in reactions such as acylation or alkylation, rather than being the target of substitution.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the C2-position of this compound is a key handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.cnyoutube.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org The 2-bromo substituent of this compound makes it an excellent substrate for this reaction. mdpi.com This allows for the introduction of a wide array of aryl and heteroaryl groups at the C2-position.

The general reaction scheme is as follows:

This compound + R-B(OH)₂ --(Pd catalyst, base)--> 2-R-thieno[3,2-c]pyridin-4-amine

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific boronic acid being used. libretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Partners

Boronic Acid (R-B(OH)₂) Potential Product
Phenylboronic acid 2-Phenylthieno[3,2-c]pyridin-4-amine
4-Methoxyphenylboronic acid 2-(4-Methoxyphenyl)thieno[3,2-c]pyridin-4-amine
Pyridine-3-boronic acid 2-(Pyridin-3-yl)thieno[3,2-c]pyridin-4-amine

This strategy has been widely employed in the synthesis of complex molecules for pharmaceutical and materials science applications. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing complex amines from readily available starting materials. The 2-bromo position of the title compound can be coupled with a variety of primary and secondary amines to generate novel N-substituted derivatives. nih.govnih.gov

The general reaction involves the coupling of the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. libretexts.orgchemspider.com

This compound + R¹R²NH --(Pd catalyst, ligand, base)--> 2-(R¹R²N)-thieno[3,2-c]pyridin-4-amine

A range of catalyst systems, often employing sterically hindered phosphine ligands, have been developed to achieve high efficiency and broad substrate scope. rsc.org

Table 2: Representative Amines for Buchwald-Hartwig Coupling

Amine (R¹R²NH) Potential Product
Aniline 2-(Phenylamino)thieno[3,2-c]pyridin-4-amine
Morpholine 2-Morpholinothieno[3,2-c]pyridin-4-amine
Benzylamine 2-(Benzylamino)thieno[3,2-c]pyridin-4-amine

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for various applications. researchgate.netscirp.org The this compound can be efficiently coupled with a diverse range of terminal alkynes.

The reaction is typically carried out under mild conditions with a base, such as an amine, which also serves as a solvent. wikipedia.org

This compound + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, base)--> 2-(R-C≡C)-thieno[3,2-c]pyridin-4-amine

Table 3: Examples of Terminal Alkynes for Sonogashira Coupling

Terminal Alkyne (H-C≡C-R) Potential Product
Phenylacetylene 2-(Phenylethynyl)thieno[3,2-c]pyridin-4-amine
Trimethylsilylacetylene 2-((Trimethylsilyl)ethynyl)thieno[3,2-c]pyridin-4-amine
Propyne 2-(Prop-1-yn-1-yl)thieno[3,2-c]pyridin-4-amine

Functionalization of the Thiophene and Pyridine Ring Systems

Beyond the reactions at the bromine and amine substituents, the thiophene and pyridine rings of this compound can undergo further functionalization. mdpi.comkuleuven.be

The thiophene ring, for instance, can be modified through metal-catalyzed C-H activation, allowing for the introduction of various substituents at the C3 position. mdpi.com The pyridine ring can also be targeted for derivatization. For example, N-oxidation of the pyridine nitrogen would alter its electronic properties and could facilitate subsequent reactions.

Furthermore, the entire thienopyridine scaffold can be utilized in the construction of more complex heterocyclic systems. nih.govresearchgate.net For example, the amino group can be a starting point for building fused ring systems, as seen in the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridines from related aminothienopyridines. mdpi.com The development of one-pot, multi-component reactions provides an efficient means to generate a library of diverse thienopyridine derivatives. nih.govnih.gov

These strategies, combined with the cross-coupling reactions at the bromine position, provide a rich toolbox for the medicinal chemist to explore the chemical space around the this compound core in the quest for new and improved therapeutic agents. nih.govnih.gov

Transformations and Derivatizations of the Primary Amine Group

The primary amine at the C4 position of the thieno[3,2-c]pyridine core is a key functional handle for derivatization. Its nucleophilicity allows for a variety of transformations, including acylation, alkylation, and diazotization, enabling the construction of diverse molecular architectures.

One of the most fundamental transformations of aromatic amines is diazotization, which converts the amino group into a diazonium salt. This intermediate can then undergo a range of substitution reactions. A classic example is the Sandmeyer reaction, where the diazonium salt is treated with copper(I) salts to introduce halides (Cl, Br) or a cyano group. wikipedia.orglscollege.ac.in This two-step sequence provides a powerful method for replacing an amino group with other functionalities that are often difficult to install directly. wikipedia.orgbyjus.com The reaction proceeds via a free radical mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. lscollege.ac.inbyjus.com While specific examples starting from this compound are not extensively documented, the general applicability of the Sandmeyer reaction to aromatic and heteroaromatic amines suggests its potential utility for modifying the C4-position of this scaffold. wikipedia.orgorganic-chemistry.org

The primary amine can also readily participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an amine with an aryl halide or triflate. wikipedia.orgyoutube.com In the context of this compound, the amine could be coupled with various aryl or heteroaryl halides to generate N-aryl derivatives, a common strategy in drug discovery. nih.gov

Table 1: Potential Derivatizations of the Primary Amine Group

Oxidative and Reductive Chemical Transformations

The this compound scaffold can undergo both oxidative and reductive transformations, targeting either the heterocyclic core or the functional groups.

Oxidative Transformations Research on the closely related 3-aminothieno[2,3-b]pyridine-2-carboxamide series has demonstrated an unusual oxidative dimerization upon treatment with sodium hypochlorite (commercial bleach). acs.orgnih.gov This reaction results in the formation of complex polyheterocyclic structures through a process involving the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds. acs.org The reaction is highly stereoselective. acs.orgnih.gov Given the structural similarity, it is plausible that this compound could undergo similar complex oxidative reactions. Other potential oxidative reactions include the formation of N-oxides at the pyridine nitrogen or S-oxides and S,S-dioxides at the thiophene sulfur, which are common transformations for such heterocyclic systems. acs.org

Reductive Transformations The bromo substituent on the thiophene ring is susceptible to reductive dehalogenation. Catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, is a standard method for removing aryl halides. organic-chemistry.org This reaction is generally selective, and bromo groups can often be removed in the presence of other reducible functional groups under controlled conditions. organic-chemistry.org Applying this to this compound would provide a direct route to the parent 4-aminothieno[3,2-c]pyridine. Iron-based bimetallic systems have also been shown to be effective for the reductive dehalogenation of brominated compounds. rsc.org

Table 2: Examples of Oxidative and Reductive Transformations on Analogous Systems

Domino and Tandem Reaction Sequences for Complex Chemical Architectures

Domino reactions, also known as tandem or cascade reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. epfl.ch These processes are highly efficient in terms of atom and step economy and enable the rapid construction of complex molecular scaffolds from simple precursors.

While specific domino reactions starting from this compound are not well-documented, the thienopyridine core itself is a valuable component in such transformations. For instance, domino reactions have been developed for the synthesis of various fused heterocyclic systems. Rhodium-catalyzed domino reactions involving bicyclic alkenes have been used to create complex isoquinoline-fused and naphthylene-containing structures. nih.gov Another example involves the reaction of Morita-Baylis-Hillman acetates with primary amines to yield highly substituted dihydroquinolines and dihydronaphthyridines through a domino sequence. nih.gov

Furthermore, related aminoheterocycles are known to participate in domino reactions. Domino processes starting with heterocyclic enamines and chromone derivatives provide access to a wide variety of annulated ring systems. uni-rostock.de These examples highlight the potential of the this compound scaffold to act as a crucial building block in the design of novel domino reactions. The combination of the nucleophilic amine and the reactive bromo-substituted thiophene ring offers multiple handles for engaging in sequential bond-forming events to rapidly build molecular complexity.

Table 3: Examples of Domino Reactions for Synthesizing Fused Heterocycles

Referenced Compounds

Table 4: List of Chemical Compounds

Advanced Spectroscopic and Structural Elucidation of 2 Bromothieno 3,2 C Pyridin 4 Amine Derivatives

Sophisticated Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR spectra provide information on the chemical environment and connectivity of protons. For a hypothetical 2-Bromothieno[3,2-c]pyridin-4-amine, one would expect to see distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as a broad signal for the amine (-NH₂) protons. The chemical shifts (δ) and coupling constants (J) would be indicative of the electronic effects of the bromine and amine substituents. For instance, in related thieno[3,2-c]pyridine (B143518) structures, protons on the pyridine ring typically appear in the aromatic region, with their exact shifts influenced by neighboring substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of a this compound derivative would show distinct signals for each unique carbon atom. The carbon attached to the bromine atom would exhibit a characteristic upfield shift compared to an unsubstituted carbon, while the carbon bearing the amine group would be shifted downfield. The chemical shifts of the other ring carbons would also be influenced by the positions of the heteroatoms and substituents.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for both ¹H and ¹³C signals.

To illustrate, ¹H and ¹³C NMR data for a related series of substituted thieno[2,3-b]pyridines show characteristic chemical shifts that aid in structural assignment. acs.org

¹H NMR Data for a Substituted Thieno[2,3-b]pyridine (B153569) Derivative
Proton Chemical Shift (δ, ppm)
2 x NH (D₂O exchangeable)10.42–11.71
Aromatic Protons7.21–8.24
CH₃2.43–2.79
Data from a study on pyridothienopyrimidine derivatives, illustrating typical chemical shifts for protons in a related heterocyclic system. acs.org
¹³C NMR Data for a Substituted Thieno[2,3-b]pyridine Derivative
Carbon Chemical Shift (δ, ppm)
Aromatic CarbonsVaries
CH₃20.40–24.36
Data from a study on pyridothienopyrimidine derivatives, illustrating typical chemical shifts for carbons in a related heterocyclic system. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy of a this compound derivative would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic rings would produce a series of bands in the 1400-1650 cm⁻¹ range. The C-Br stretching vibration would be found in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy provides complementary information to IR spectroscopy. While N-H and O-H stretches are often weak in Raman spectra, the vibrations of the aromatic rings and the C-S bond of the thiophene ring are typically strong and well-defined. acs.org This makes Raman spectroscopy particularly useful for characterizing the core heterocyclic structure.

Typical IR Absorption Frequencies for a Thieno[3,2-c]pyridine Derivative
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500
Aromatic C-H Stretch>3000
C=C and C=N Stretch1400-1650
C-N Stretch1250-1350
C-Br Stretch500-600

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₇H₅BrN₂S), the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by two mass units. HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the calculation of a unique molecular formula. For example, the HRMS (ESI) data for a related thieno[2,3-b]pyridine derivative was used to confirm its elemental composition. nih.gov

HRMS Data for a Thieno[2,3-b]pyridine Derivative
Compound 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Calculated m/z for C₁₈H₁₉N₃NaO₃S [M+Na]⁺ 380.1050
Found m/z 380.1039
This data demonstrates the high accuracy of HRMS in confirming the molecular formula of a complex thienopyridine derivative. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

While a crystal structure for this compound is not publicly available, studies on related thienopyridine derivatives have utilized this technique to confirm their structures. For example, the crystal structure of a dimeric thieno[2,3-b]pyridine derivative has been determined, revealing detailed information about its stereochemistry and the spatial arrangement of its constituent rings. nih.gov

Selected Crystallographic Data for a Dimeric Thieno[2,3-b]pyridine Derivative
Parameter Value
Angle between lactam ring planes125.8°
Angle between lactam and thiophene rings~115°
N(5)-H···N(6) intramolecular hydrogen bond distance2.620 Å
This data illustrates the level of detail that can be obtained from X-ray crystallography, including precise angles and intermolecular distances. nih.gov

Chromatographic Techniques for Purification and Analysis of Derivatization Products

The synthesis of this compound derivatives often results in a mixture of products, by-products, and unreacted starting materials. Chromatographic techniques are indispensable for the separation, purification, and analysis of these complex mixtures.

Column Chromatography is a standard method for the purification of multigram quantities of derivatization products. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and a suitable mobile phase (a single solvent or a mixture of solvents), the components of the mixture can be separated based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times. It is used for both analytical purposes (to determine the purity of a sample) and for preparative purposes (to isolate pure compounds). The use of a variety of detectors, such as UV-Vis or mass spectrometry (LC-MS), allows for the identification and quantification of the separated components. Cation-exchange chromatography has been shown to be an effective method for the purification of other aminopyridine derivatives. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of a reaction, to identify the components in a mixture, and to determine the appropriate solvent system for column chromatography.

The choice of chromatographic method depends on the specific properties of the this compound derivatives being studied and the scale of the purification required.

Computational Chemistry and Theoretical Investigations of 2 Bromothieno 3,2 C Pyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 2-Bromothieno[3,2-c]pyridin-4-amine, these calculations reveal details about its geometry, electron distribution, and orbital energies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govmdpi.com Studies often employ hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVQZ to optimize molecular geometries and calculate various electronic properties. nih.govmdpi.com For similar pyridine (B92270) derivatives, DFT calculations have been used to determine optimized bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net The method is also used to compute infrared spectra and other spectroscopic parameters. niscair.res.innih.gov

Optimized Geometry: DFT calculations can provide the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations would likely show a planar or nearly planar fused ring system.

Electronic Properties: Properties such as dipole moment, polarizability, and electrostatic potential surfaces can be calculated. The molecular electrostatic potential (MEP) surface, for instance, helps in identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond Lengths (Å) C-S1.75
C=C (thiophene)1.38
C-C (thiophene)1.42
C-N (pyridine)1.34
C=N (pyridine)1.33
C-Br1.89
C-NH21.36
Bond Angles (°) C-S-C92.5
C-C-N123.0
N-C-C117.0

Hartree-Fock (HF) theory is another ab initio method that provides a foundational understanding of electronic structure, though it does not account for electron correlation to the same extent as DFT. sapub.orgmpg.de Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but include empirical parameters to simplify calculations, making them suitable for larger molecules. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.org These methods are much faster than ab initio calculations but may be less accurate if the molecule under study is not similar to the compounds used for parameterization. wikipedia.org For complex systems, these methods can be used for initial geometry optimizations before more rigorous calculations are performed. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons. youtube.comnih.gov

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is expected to be localized primarily on the electron-rich thieno[3,2-c]pyridine (B143518) ring system and the amino group.

LUMO: The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The LUMO is often distributed over the fused aromatic rings.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap 4.6

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. For compounds like this compound, molecular modeling can be used to study their interactions with biological targets, such as enzymes or receptors. nih.gov Molecular dynamics (MD) simulations, for example, can provide insights into the conformational changes and binding stability of the molecule within a protein's active site over time. nih.gov Such studies are crucial in the field of drug design to understand the mechanism of action of potential therapeutic agents. nih.govnih.gov

Prediction of Reactivity Patterns and Reaction Mechanisms

Computational chemistry is instrumental in predicting how a molecule will react and the pathways those reactions will follow. For this compound, theoretical models can be used to:

Identify Reactive Sites: As indicated by the MEP and FMO analysis, the amino group and the fused heterocyclic system are likely centers of reactivity. The bromine atom is also a key functional group that can participate in various reactions, such as cross-coupling reactions. nih.gov

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, computational methods can elucidate the mechanisms of reactions. rsc.org For instance, the mechanism of electrophilic substitution or nucleophilic attack on the thienopyridine ring can be investigated. DFT calculations can help in understanding the regioselectivity of such reactions. nih.gov

Conformational Analysis and Energetic Profiles of Thienopyridine Derivatives

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. nih.gov For a relatively rigid fused-ring system like thieno[3,2-c]pyridine, the conformational flexibility is limited. However, substituents on the ring, such as the amino group, can have different orientations. Computational methods can be used to calculate the energy profile of the rotation of the amino group to identify the most stable conformer. mdpi.comresearchgate.net Understanding the conformational preferences of thienopyridine derivatives is important as the specific conformation can influence their biological activity and intermolecular interactions. amanote.comnih.govbeilstein-journals.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles of SAR in Heterocyclic Chemistry

The structure-activity relationship (SAR) is a concept that links the chemical structure of a molecule to its biological activity. wikipedia.org In heterocyclic chemistry, SAR studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a compound that are responsible for its pharmacological effects. drugdesign.orgnih.gov By systematically modifying the chemical structure of a heterocyclic compound, such as 2-Bromothieno[3,2-c]pyridin-4-amine, and observing the corresponding changes in its biological activity, researchers can deduce which functional groups and structural motifs are crucial for its therapeutic action. wikipedia.orgcollaborativedrug.com

Key principles of SAR in heterocyclic chemistry include:

Identification of the pharmacophore: This is the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

Influence of substituents: The addition or modification of substituent groups on the heterocyclic ring can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. mdpi.com Factors such as the substituent's size, shape, lipophilicity, and electronic effects are critical. fiveable.me

Bioisosteric replacement: This involves substituting a functional group with another that has similar physical or chemical properties, which can lead to enhanced activity or reduced side effects. fiveable.me

Stereochemistry: The spatial arrangement of atoms in a molecule can dramatically affect its interaction with biological targets. fiveable.me

Methodologies for SAR and QSAR Analysis in Thienopyridine Systems

Thienopyridine systems, the class of compounds to which this compound belongs, have been the subject of extensive SAR and QSAR studies. nih.govnih.gov These analyses are critical for optimizing lead compounds and designing new derivatives with improved therapeutic profiles. nih.gov

A systematic exploration of SAR necessitates the design and synthesis of a focused library of compounds around a core scaffold. sygnaturediscovery.com For the thienopyridine scaffold, this involves creating a series of analogs with variations at different positions of the thieno[3,2-c]pyridine (B143518) ring system. The design of these libraries is often guided by computational methods to ensure a diverse and informative set of molecules. sygnaturediscovery.com For instance, different substituents can be introduced at the bromine and amine positions of this compound to probe the steric, electronic, and hydrophobic requirements for activity.

Table 1: Exemplary Compound Library Design for SAR Studies of Thienopyridine Analogs

Scaffold R1 (Position 2) R2 (Position 4) Rationale for Modification
Thieno[3,2-c]pyridine -Br (parent) -NH2 (parent) Baseline compound
Thieno[3,2-c]pyridine -Cl, -F, -I -NH2 Investigate the effect of halogen substitution on activity.
Thieno[3,2-c]pyridine -Br -NH-Alkyl, -N(Alkyl)2 Explore the impact of N-alkylation on potency and selectivity.

Once a compound library is synthesized and tested, the next step is to correlate the structural modifications with the observed biological activities. rsc.org This involves analyzing how changes in physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), affect the compound's potency. For example, studies on thienopyridine derivatives have shown that substitutions at certain positions can significantly influence their inhibitory activity against specific enzymes or receptors. nih.gov A multiple regression analysis of a series of thienopyridines acting as nitric oxide synthase inhibitors revealed that their potency could be controlled by their hydrophobic properties and molar refractivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. wikipedia.orgcreative-biolabs.com These models are powerful tools for predicting the activity of newly designed compounds, thereby reducing the need for extensive experimental testing. fiveable.menih.gov

For thienopyridine systems, various computational approaches are employed to develop robust QSAR models. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov These methods correlate the 3D steric and electrostatic fields of aligned molecules with their biological activities. researchgate.net A 3D-QSAR study on a series of thienopyridine analogues as inhibitors of IKKβ demonstrated a high predictive capability, with cross-validation coefficient (q²) values of 0.671 for CoMFA and 0.647 for CoMSIA. nih.govresearchgate.net The contour analysis from this study indicated that the presence of hydrophobic and electrostatic fields is highly desirable for biological activity. nih.govresearchgate.net

Table 2: Key Parameters in QSAR Model Development for Thienopyridine Analogs

QSAR Method Key Descriptors Statistical Parameters Application
CoMFA Steric fields, Electrostatic fields q², r² Predicts activity based on 3D molecular fields.
CoMSIA Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields q², r² Provides a more detailed understanding of intermolecular interactions.

Pharmacophore Elucidation and Mapping for Thienopyridine Scaffolds

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. researchgate.net Pharmacophore modeling is a crucial step in understanding the SAR of a compound series and in designing new molecules with improved affinity and selectivity. researchgate.net For thienopyridine scaffolds, pharmacophore models can be developed based on the structures of known active compounds. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. A study on thienopyrimidine-based inhibitors, a closely related scaffold, successfully used pharmacophore mapping to understand their interaction with the allosteric pocket of an enzyme. nih.gov

Ligand-Target Interaction Modeling (General Principles)

Understanding how a ligand like this compound interacts with its biological target at the molecular level is fundamental to rational drug design. wisdomlib.orgresearchgate.net Ligand-target interaction modeling, often through molecular docking, is a computational technique used to predict the binding mode and affinity of a ligand to a receptor. wisdomlib.orgniscpr.res.in

The general principles of ligand-target interaction modeling involve:

Receptor Preparation: Obtaining or modeling the 3D structure of the target protein.

Ligand Preparation: Generating a low-energy 3D conformation of the ligand.

Docking Simulation: Placing the ligand into the binding site of the receptor and evaluating different binding poses using a scoring function.

Analysis of Interactions: Examining the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Molecular docking studies on thienopyridine derivatives have been used to elucidate their binding modes and to explain the observed SAR. nih.govnih.gov For instance, docking can reveal why a particular substituent at a specific position enhances or diminishes the binding affinity.

Applications As a Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Fused Polycyclic Heterocycles

The presence of the bromine atom at the 2-position and the amino group at the 4-position makes 2-Bromothieno[3,2-c]pyridin-4-amine an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in the construction of intricate fused polycyclic heterocyclic systems.

While specific examples detailing the use of this compound are not extensively documented in publicly available research, the reactivity of similar bromo-amino-heterocycles is well-established. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are commonly employed to functionalize such scaffolds. researchgate.netwikipedia.orgwikipedia.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnerPotential Product Type
Suzuki-Miyaura CouplingAryl or heteroaryl boronic acids/estersAryl- or heteroaryl-substituted thieno[3,2-c]pyridines
Sonogashira CouplingTerminal alkynesAlkynyl-substituted thieno[3,2-c]pyridines
Buchwald-Hartwig AminationPrimary or secondary aminesDiamino-thieno[3,2-c]pyridine derivatives

The Suzuki-Miyaura coupling, for example, would allow for the introduction of various aryl or heteroaryl groups at the 2-position, leading to the formation of extended π-conjugated systems characteristic of many polycyclic aromatic compounds. nih.govresearchgate.net Similarly, the Sonogashira coupling with terminal alkynes can be used to construct linear or cyclic structures containing alkyne moieties, which are precursors to a wide range of complex heterocycles. organic-chemistry.orgresearchgate.netlibretexts.orgnih.gov The Buchwald-Hartwig amination offers a route to further functionalize the pyridine (B92270) ring by introducing additional nitrogen-containing substituents. nih.govlibretexts.orgnih.gov These reactions collectively provide a synthetic toolbox for chemists to build upon the thieno[3,2-c]pyridine (B143518) core, leading to novel and structurally diverse fused polycyclic heterocycles with potential applications in materials science and medicinal chemistry.

Role in the Construction of Advanced Organic Materials

The thieno[3,2-c]pyridine scaffold is a component of interest in the design of advanced organic materials, particularly for applications in organic electronics. The electron-rich thiophene (B33073) ring fused with the electron-deficient pyridine ring creates a donor-acceptor (D-A) type structure, which is a common design principle for organic semiconductors. These materials are investigated for their potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). smolecule.com

Research into thieno[3,2-c]pyridine-based materials has shown their potential for creating efficient charge-transporting and light-emitting layers in electronic devices. For instance, a bisisoindigo derivative incorporating a thieno[3,2-c]pyridine-4,6-dione subunit has been synthesized and shown to exhibit balanced ambipolar charge transport properties, with hole and electron mobilities suitable for OFET applications. rsc.org Although this example does not directly start from this compound, it highlights the utility of the core structure.

The functional groups on this compound provide handles to tune the electronic properties of the resulting materials. The bromine atom can be readily replaced through cross-coupling reactions to introduce various π-conjugated moieties, thereby modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and influencing the charge transport characteristics of the material. The amino group can also be modified to further fine-tune the electronic properties and intermolecular interactions in the solid state.

Table 2: Potential Applications of Materials Derived from this compound

Application AreaDesired PropertyPotential Role of the Thieno[3,2-c]pyridine Unit
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, ambipolar transportForms the core of a donor-acceptor system, facilitating charge transport.
Organic Light-Emitting Diodes (OLEDs)High photoluminescence quantum yield, tunable emission colorCan be part of the emissive layer or host material in phosphorescent OLEDs.

Precursor in the Synthesis of Diverse Compound Libraries

In the field of medicinal chemistry and drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new therapeutic agents. This compound serves as an excellent starting point for the synthesis of such libraries due to its amenability to a wide range of chemical modifications.

The thieno[3,2-c]pyridine scaffold itself has been identified as a valuable pharmacophore. For instance, derivatives of thieno[3,2-c]pyridine have been explored for their potential as antipsychotic agents, demonstrating affinity for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov More specifically, the thieno[3,2-c]pyridin-4-amine (B1356683) framework is a known scaffold for inhibitors of protein kinases, which are important targets in cancer therapy.

A notable application of this scaffold is in the design of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Screening of fragment libraries has identified the 3-aminopyridin-2-one scaffold, structurally related to the pyridine part of our title compound, as a starting point for developing kinase inhibitors. nih.gov This highlights the potential of the amino-pyridine motif in binding to the kinase active site.

The bromine atom on this compound allows for the introduction of a wide variety of substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold. This is a key strategy in structure-activity relationship (SAR) studies, where the aim is to optimize the potency and selectivity of a drug candidate. For example, different aryl or heteroaryl groups can be introduced at the 2-position to probe interactions with specific pockets in the kinase binding site. nih.gov The amino group at the 4-position can also be functionalized to modulate solubility and other pharmacokinetic properties. The design and synthesis of new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi-tyrosine kinase inhibitors further underscores the importance of the bromo-amino-pyridine motif in this area of research. nih.gov Similarly, tetrahydrothieno[3,2-c]pyridine derivatives have been investigated as potent smoothened antagonists for potential anticancer applications. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 2-Bromothieno[3,2-c]pyridin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis often employs transition metal-catalyzed reactions. For example, Cu(OAc)₂-catalyzed C-H activation has been used for analogous thienopyridine scaffolds, yielding moderate to good results (40–70% yields) under oxygen-mediated conditions . Alternatively, Ru- or Co-catalyzed C-H functionalization enables regioselective bromination at the 2-position of the thienopyridine core, as demonstrated in the synthesis of N-(tert-butyl)-6,7-dipropylthieno[3,2-c]pyridin-4-amine (57% yield) . Key factors include catalyst loading (5–10 mol%), solvent (DMF or H₂O), and temperature (80–100°C). Purification via column chromatography (hexane/EtOAc gradients) or HPLC ensures >95% purity .

Q. What analytical techniques are essential for characterizing this compound and ensuring compound purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, aromatic protons in thienopyridine derivatives resonate at δ 7.1–9.0 ppm, with coupling constants (e.g., J = 5.5 Hz) indicating fused-ring geometry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >99% purity, critical for biological assays .

Advanced Research Questions

Q. How can researchers optimize the inhibitory activity of this compound derivatives against target enzymes like Bruton’s Tyrosine Kinase (BTK)?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies are pivotal. For example, introducing electron-withdrawing groups (e.g., Br, CF₃) at the 2-position enhances BTK inhibition (IC₅₀ = 10–50 nM) by improving hydrophobic interactions with the kinase domain . Systematic substitution at the 4-amine position (e.g., cyclopropylmethyl or methyl groups) optimizes pharmacokinetics, as seen in analogues of L-791,943, which improved metabolic stability (t₁/₂ > 4 h in vitro) . In vitro screening using fluorescence-based kinase assays and cellular viability tests (e.g., against Ramos B-cell lymphoma) validates potency .

Q. What strategies mitigate challenges in regioselective functionalization of the thienopyridine scaffold during derivatization?

  • Methodological Answer :
  • Directing Groups : Pyridine N-atoms act as intrinsic directing groups for C-H activation. For example, Pd-catalyzed coupling at the 7-position of thieno[3,2-c]pyridine is achieved using bidentate ligands (e.g., 1,10-phenanthroline) .
  • Halogen Exchange : The bromine substituent in this compound serves as a leaving group for Suzuki-Miyaura cross-coupling, enabling aryl/heteroaryl introductions (e.g., benzothiazole groups in GSK-843) .

Q. How do computational methods aid in understanding the structural and electronic properties of this compound derivatives?

  • Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) predict binding modes and electronic effects. For instance, MD simulations of analogous intercalated pyridine amines in zirconium sulfophenylphosphonate matrices reveal π-π stacking and hydrogen-bonding interactions critical for stability . DFT calculations on frontier molecular orbitals (HOMO/LUMO) guide the design of electron-deficient cores for enhanced kinase affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.